
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process starts with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
化学反应分析
Types of Reactions
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives, while oxidation and reduction can lead to different functionalized indoles .
科学研究应用
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals
作用机制
The mechanism of action of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-chloro-1H-indole
- 3-Isopropyl-6-methyl-1H-indole
- 5-Chloro-3-isopropyl-1H-indole
Uniqueness
2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure can lead to distinct chemical and biological properties compared to other indole derivatives .
属性
分子式 |
C12H13BrClN |
|---|---|
分子量 |
286.59 g/mol |
IUPAC 名称 |
2-bromo-5-chloro-6-methyl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H13BrClN/c1-6(2)11-8-5-9(14)7(3)4-10(8)15-12(11)13/h4-6,15H,1-3H3 |
InChI 键 |
XRFUOINXFFDONJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)C(=C(N2)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
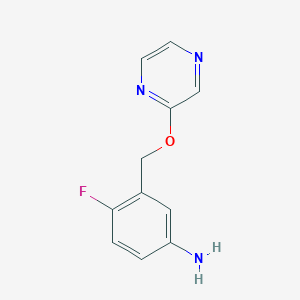
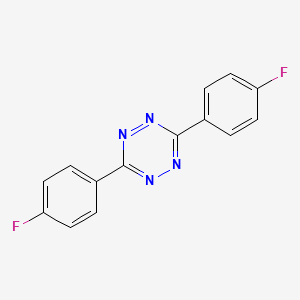
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
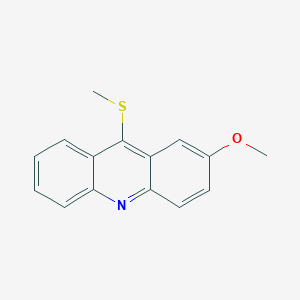
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
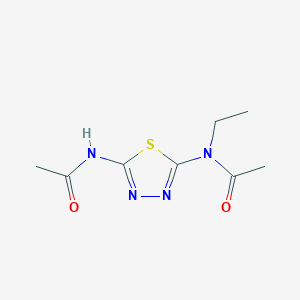
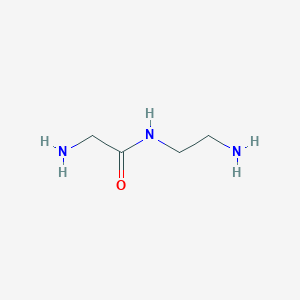
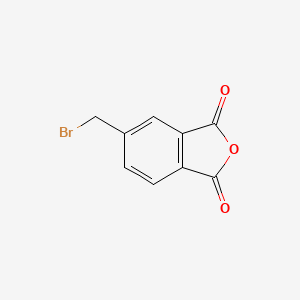
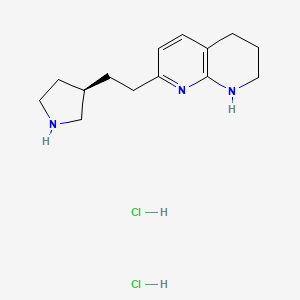
![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
